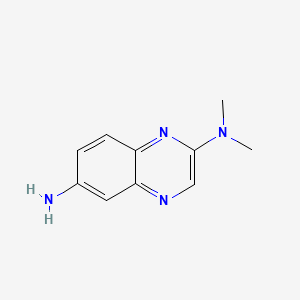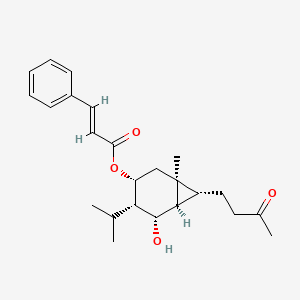
Cinnamoylechinaxanthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamoylechinaxanthol is a natural product found in Echinacea purpurea with data available.
Scientific Research Applications
Pharmacological Properties and Toxicological Safety : Cinnamomum species, including compounds related to Cinnamoylechinaxanthol, demonstrate antimicrobial, antidiabetic, antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. These findings are supported by preclinical and clinical studies, highlighting the genus's pharmacological importance and potential for new drug development (Sharifi‐Rad et al., 2021).
Immunomodulatory and Therapeutic Role : In a study on Cinnamomum verum, extracts demonstrated significant therapeutic potential for rheumatoid arthritis, revealing their potential role in treating autoimmune diseases (Qadir et al., 2018).
Anticancer Agents : Cinnamic acid derivatives, closely related to Cinnamoylechinaxanthol, have shown promise as traditional and synthetic antitumor agents. This review suggests underutilized potential in anticancer research and highlights the need for further exploration in this area (De et al., 2011).
Antibacterial Effects on Wound Infections : Cinnamomum species have been found to have significant antibacterial activity against common bacteria in wound infections, including methicillin-resistant Staphylococcus aureus (MRSA) (Buru et al., 2014).
Antidiabetic and Hypolipidemic Potential : Cinnamomum tamala oil showed significant antidiabetic, antioxidant, and hypolipidemic activity in a study on streptozotocin-induced diabetes in rats (Kumar et al., 2012).
Anti-Inflammatory and Anti-Oxidative Effects : Cinnamomum camphora extracts were found to exhibit significant anti-inflammatory and antioxidative activities, providing potential therapeutic applications for inflammation-related diseases (Lee et al., 2006).
Antimycobacterial Activity : Cinnamaldehyde, a key compound in Cinnamomum species, demonstrated notable antimycobacterial activity, suggesting its potential as a future drug for treating tuberculosis (Sawicki et al., 2018).
Phytochemical and Pharmacological Review : Cinnamomum verum, a close relative, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidiabetic, and wound healing properties (Singh et al., 2020).
properties
CAS RN |
102273-87-0 |
|---|---|
Molecular Formula |
C24H32O4 |
Molecular Weight |
384.516 |
IUPAC Name |
[(1R,2S,3S,4R,6S,7R)-2-hydroxy-6-methyl-7-(3-oxobutyl)-3-propan-2-yl-4-bicyclo[4.1.0]heptanyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C24H32O4/c1-15(2)21-19(28-20(26)13-11-17-8-6-5-7-9-17)14-24(4)18(12-10-16(3)25)22(24)23(21)27/h5-9,11,13,15,18-19,21-23,27H,10,12,14H2,1-4H3/b13-11+/t18-,19-,21-,22+,23-,24+/m1/s1 |
InChI Key |
MZRGOEIFXVZAOF-XAYXDKLWSA-N |
SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)OC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




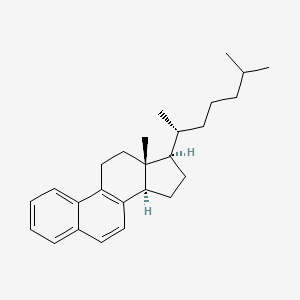


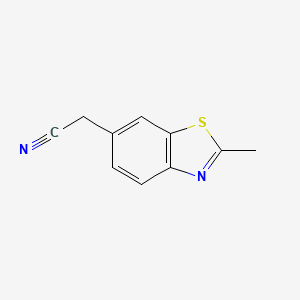
![[1,2,4]Triazino[1,6-a]benzimidazole](/img/structure/B561343.png)

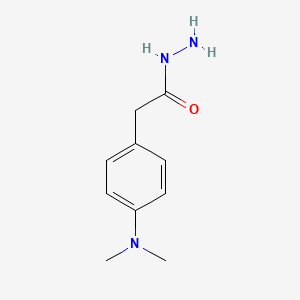
![Acetyl coenzyme A, [acetyl-3H]](/img/structure/B561347.png)
